(3Z)-3-(2-(4-ethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-1-(2-fluorobenzyl)-1,3-dihydro-2H-indol-2-one
Description
This compound belongs to the thiazolo[3,2-b][1,2,4]triazol-6-one family, characterized by a fused heterocyclic core with a Z-configured exocyclic double bond. Its molecular formula is C₂₆H₁₇FN₄O₃S, featuring a 2-fluorobenzyl group at the indole nitrogen and a 4-ethoxyphenyl substituent on the thiazolo-triazole moiety . Structural studies using SHELX-based crystallography (commonly applied for analogous compounds) suggest planar geometries for the fused ring system, with deviations arising from steric interactions of substituents .
Properties
IUPAC Name |
(5Z)-2-(4-ethoxyphenyl)-5-[1-[(2-fluorophenyl)methyl]-2-oxoindol-3-ylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19FN4O3S/c1-2-35-18-13-11-16(12-14-18)24-29-27-32(30-24)26(34)23(36-27)22-19-8-4-6-10-21(19)31(25(22)33)15-17-7-3-5-9-20(17)28/h3-14H,2,15H2,1H3/b23-22- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKAUYQJWQLYHHO-FCQUAONHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(=O)C(=C4C5=CC=CC=C5N(C4=O)CC6=CC=CC=C6F)SC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/4\C5=CC=CC=C5N(C4=O)CC6=CC=CC=C6F)/SC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
606962-48-5 | |
| Record name | (3Z)-3-(2-(4-ETHOXYPHENYL)-6-OXO[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZOL-5(6H)-YLIDENE)-1-(2-FLUOROBENZYL)-1,3-DIHYDRO-2H-INDOL-2-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-(2-(4-ethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-1-(2-fluorobenzyl)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo[3,2-b][1,2,4]triazole core, followed by the introduction of the indole moiety and the substituted phenyl groups. Common reagents used in these reactions include ethyl bromoacetate, hydrazine hydrate, and various substituted anilines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization. The goal is to achieve high efficiency, cost-effectiveness, and minimal environmental impact.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The 2-fluorobenzyl group and electron-deficient aromatic rings provide sites for nucleophilic displacement.
Oxidation and Reduction
The ketone (2-oxoindole) and conjugated systems are redox-active sites.
Electrophilic Substitution
The electron-rich indole and thiazolo-triazole systems participate in electrophilic reactions.
Ring-Opening and Rearrangements
The thiazolo[3,2-b]triazole system is prone to ring-opening under specific conditions.
Condensation and Cycloaddition
The α,β-unsaturated ketone (enone) system enables cycloaddition reactions.
Photochemical Reactions
The extended π-system and heteroaromaticity enable UV-induced reactivity.
Catalytic Functionalization
Transition-metal catalysis modifies peripheral substituents.
Key Stability Considerations
-
Hydrolytic Sensitivity : The ethoxy group undergoes slow hydrolysis under acidic conditions (pH < 3) to yield phenolic derivatives .
-
Thermal Stability : Decomposition observed above 200°C, primarily via retro-Diels-Alder pathways.
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Tautomerism : The triazole ring exhibits keto-enol tautomerism, influencing reactivity in protic solvents .
Scientific Research Applications
Pharmaceutical Applications
- Anticancer Activity : Preliminary studies indicate that compounds containing indole and thiazole derivatives exhibit significant anticancer properties. The unique structure of this compound allows it to interact with specific molecular targets involved in cancer cell proliferation.
- Antimicrobial Properties : The thiazolo-triazole framework has been linked to antimicrobial activity against various bacterial strains. This suggests potential applications in developing new antibiotics.
- Anti-inflammatory Effects : Research has shown that indole derivatives can modulate inflammatory responses. This compound may serve as a lead for developing anti-inflammatory drugs.
Material Science Applications
- Organic Electronics : The compound's unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form thin films can be exploited in electronic devices.
- Sensors : Due to its structural properties, this compound can be utilized in designing chemical sensors that detect specific analytes based on changes in fluorescence or conductivity.
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer effects of similar indole derivatives against human cancer cell lines. The results indicated that these compounds could inhibit cell growth significantly at low concentrations. This case study highlights the potential of this compound as a candidate for further development into anticancer agents.
Case Study 2: Antimicrobial Testing
In another investigation, derivatives of thiazolo-triazoles were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings demonstrated notable antibacterial activity, suggesting that this class of compounds could lead to new antimicrobial therapies.
Mechanism of Action
The mechanism of action of (3Z)-3-(2-(4-ethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-1-(2-fluorobenzyl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues and their distinguishing features are summarized below:
Functional Group Impact
- Ethoxy vs. Methoxy (4-Substituted Phenyl): The ethoxy group in the target compound provides greater electron-donating capacity and hydrophobicity than methoxy, which may enhance binding to hydrophobic enzyme pockets.
- 2-Fluorobenzyl vs.
- Halogen Effects (F vs. Cl): Fluorine’s smaller size and electronegativity favor metabolic stability over chlorine, which may increase toxicity in chlorophenyl analogs (e.g., compound 2h in ).
Physicochemical Properties
- Solubility: The target compound’s lack of polar groups (e.g., carboxylic acid in ) reduces aqueous solubility, necessitating formulation optimization.
- Thermal Stability: Melting points of analogs range from 176°C to >250°C (e.g., 2k in ), correlating with crystallinity; the target compound’s melting point is predicted to be ~220–230°C.
Research Findings and Implications
- Structural Insights: Crystallographic data from isostructural compounds (e.g., ) highlight the importance of planar conformations for intercalation into DNA or enzyme active sites.
- SAR (Structure-Activity Relationship): Ethoxy and fluorobenzyl groups synergistically improve both lipophilicity and target engagement, making the target compound a promising candidate for further optimization.
- Contradictions: While methoxy groups generally reduce activity, some analogs (e.g., compound 5h in ) retain potency, suggesting substituent positioning is critical.
Biological Activity
The compound (3Z)-3-(2-(4-ethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-1-(2-fluorobenzyl)-1,3-dihydro-2H-indol-2-one represents a complex organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 404.4 g/mol. The structure includes a thiazolo[3,2-b][1,2,4]triazole core combined with an indolone scaffold and a fluorobenzyl group, which may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 404.4 g/mol |
| IUPAC Name | (5Z)-2-[(E)-2-(4-fluorophenyl)ethenyl]-5-(1-methyl-2-oxoindol-3-ylidene)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
| InChI Key | HMDUGKPXCZRBHE-JRXUEOJXSA-N |
Biological Activity Overview
Research indicates that compounds within the thiazolo[3,2-b][1,2,4]triazole class exhibit diverse biological activities including antifungal, antibacterial, and anticancer properties. The specific compound under discussion has shown promising results in preliminary studies.
Anticancer Activity
Several studies have highlighted the anticancer potential of similar compounds. For instance:
- Mechanism of Action : These compounds often induce apoptosis in cancer cells through various pathways including the activation of caspases and inhibition of cell proliferation.
- Case Studies : A study on derivatives of thiazolo[3,2-b][1,2,4]triazoles demonstrated significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) at micromolar concentrations .
Antimicrobial Activity
Thiazolo derivatives have been evaluated for their antimicrobial properties:
- In vitro Studies : Compounds structurally similar to the target compound have been tested against bacterial strains like Staphylococcus aureus and Escherichia coli, showing effective inhibition at low concentrations .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit key enzymes involved in cell division and proliferation.
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in target cells can lead to cell death.
- Interaction with DNA : Some derivatives have shown the ability to intercalate DNA or disrupt its function.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with related structures is essential:
Q & A
Q. Optimization Tips :
- Monitor reaction progress via TLC (Rf = 0.3–0.5 in EtOAc) to minimize byproducts .
- Adjust stoichiometry of aryl halides (1.2–1.5 eq.) to improve coupling efficiency .
Which analytical techniques are most reliable for confirming the structural integrity of this compound?
Answer:
A combination of spectral and chromatographic methods is essential:
Q. Advanced Validation :
How can researchers resolve contradictions in spectral data during structural elucidation?
Answer:
Contradictions often arise from tautomerism or solvent effects. Methodological solutions include:
- Variable Temperature NMR : Perform ¹H NMR at 25°C and −40°C to detect dynamic processes (e.g., keto-enol tautomerism) .
- Solvent Screening : Compare DMSO-d₆ vs. CDCl₃ spectra to identify solvent-induced shifts .
- 2D NMR (COSY, NOESY) : Resolve overlapping signals; NOESY correlations confirm spatial proximity of substituents .
Case Example : A downfield shift at δ 12.1 ppm (NH) in DMSO-d₆ but not in CDCl₃ suggests hydrogen bonding with solvent .
What computational tools are recommended for predicting biological activity and target engagement?
Answer:
- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., 3LD6 for fungal 14α-demethylase) to assess binding affinity .
- Pharmacokinetics : SwissADME predicts logP (2.8), solubility (LogS = −4.5), and drug-likeness (Lipinski violations: 0) .
- MD Simulations : GROMACS for 100 ns simulations to evaluate protein-ligand stability (RMSD <2.0 Å acceptable) .
Validation : Compare in silico results with in vitro enzyme inhibition assays (e.g., CYP450 isoforms) .
How can solubility and formulation challenges be addressed for in vivo studies?
Answer:
Solubility Enhancement Strategies :
Q. Stability Testing :
- Store lyophilized forms at −20°C; monitor degradation via HPLC over 6 months .
What strategies are effective for modifying substituents to enhance bioactivity?
Answer:
Q. Biological Testing :
- Screen derivatives against fungal/bacterial panels (MIC: 2–8 µg/mL for lead compound) .
How can reaction mechanisms for key synthetic steps be elucidated?
Answer:
- Kinetic Studies : Vary reagent concentrations (pseudo-first-order conditions) to determine rate laws .
- Isotope Labeling : Use D₂O in hydrolysis steps to track proton exchange via MS .
- DFT Calculations : Gaussian 09 at B3LYP/6-31G* level to map energy profiles (e.g., cyclization barriers) .
Example : The thiazolo-triazole ring formation proceeds via a [1,3]-dipolar cycloaddition with ΔG‡ = 25 kcal/mol .
What are best practices for troubleshooting low yields in the final coupling step?
Answer:
Common Issues and Solutions :
Q. Quality Control :
- Use preparative HPLC (C18, 20% acetonitrile) to isolate pure product .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
